molecular formula C19H20N4O2 B2622297 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one CAS No. 881433-84-7

6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2622297
CAS RN: 881433-84-7
M. Wt: 336.395
InChI Key: QQELFXWVHAPPAL-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, also known as MPPT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPT is a member of the triazinone family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a selective dopamine transporter ligand. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been shown to bind to the dopamine transporter with high affinity, making it a useful tool for studying the role of dopamine in the brain. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. By blocking the reuptake of dopamine, 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action is similar to that of other dopamine transporter ligands, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one are largely dependent on its binding affinity for the dopamine transporter. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been shown to increase dopamine release in the brain, leading to increased locomotor activity in animal models. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one for lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders. However, one of the limitations of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is its potential for abuse. Like other dopamine transporter ligands, 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has the potential to be addictive, and caution should be exercised when handling this compound in the lab.

Future Directions

There are several potential future directions for research on 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one. One area of interest is the development of new dopamine transporter ligands with improved selectivity and potency. Another area of interest is the study of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, as well as its potential applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one involves the reaction of 4-methoxybenzylamine with 3-(phenethylamino)-1,2,4-triazin-5(4H)-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one as the final product. The synthesis method of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been well established, and several variations of the reaction conditions have been reported in the literature.

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-16-9-7-15(8-10-16)13-17-18(24)21-19(23-22-17)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQELFXWVHAPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

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